2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline
Description
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated aromatic amine characterized by a central aniline moiety substituted at the ortho position with a phenoxy group. The phenoxy ring is further modified with two fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 4-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for applications in agrochemical and pharmaceutical synthesis. The fluorine atoms and trifluoromethyl group contribute to its electron-withdrawing effects, which influence reactivity in electrophilic substitution reactions and binding interactions in biological systems .
Properties
Molecular Formula |
C13H7F6NO |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline |
InChI |
InChI=1S/C13H7F6NO/c14-7-2-1-3-10(11(7)20)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H,20H2 |
InChI Key |
MDHIAEVGGVBJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-difluoroaniline with 2,6-difluoro-4-(trifluoromethyl)phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline involves its interaction with specific molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Functional Group Variations
Key comparisons include:
2-(Difluoromethylsulphonyl)-6-fluoroaniline
- Structure: Shares the 6-fluoroaniline core but replaces the phenoxy group with a difluoromethylsulphonyl moiety.
- Evidence suggests enhanced thermal stability due to the strong electron-withdrawing sulfonyl group .
- Applications : Primarily used in materials science and chemical synthesis, where solubility and selective reactivity are critical.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Structure : A benzamide derivative with halogenated (Br, F) and trifluoropropoxy substituents.
- Synthesized with 90% yield, indicating stability under reaction conditions .
- Applications : Likely explored in pharmaceuticals due to halogenated aromatic systems common in drug discovery.
Complex Diazaspiro and Pyrrolopyridazine Derivatives
- Structure : Larger scaffolds with diazaspiro or pyrrolopyridazine cores, multiple fluorine atoms, and trifluoromethylphenyl groups (e.g., EP 4 374 877 A2 compounds).
- Properties : Extended conjugation and rigid structures improve target specificity but may reduce synthetic accessibility. Fluorine atoms enhance metabolic resistance .
Hazard and Handling Considerations
Biological Activity
2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 351.201 g/mol. The compound features multiple fluorine substituents, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Fluorinated compounds often interact with biological targets such as enzymes and receptors. The presence of trifluoromethyl groups can influence the binding affinity and selectivity towards specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit moderate antimicrobial properties. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli ranging from 250 μg/mL to higher values depending on structural modifications .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in various models. In vivo studies demonstrated significant reductions in pro-inflammatory cytokines when tested in models of acute inflammation. For example, compounds with similar scaffolds exhibited IC50 values in the nanomolar range against targets involved in the inflammatory response, suggesting a promising therapeutic potential .
Case Study 1: Inhibition of Cytokine Production
A study involving a series of fluorinated anilines demonstrated that certain derivatives could inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated THP-1 cells. The most active compounds showed EC50 values as low as 18 nM, indicating robust anti-inflammatory activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested against various fungal strains, revealing moderate antifungal activity with MIC values comparable to established antifungal agents. This highlights the potential of fluorinated anilines in developing new antimicrobial therapies .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
